molecular formula C11H10O4 B11896161 Methyl 2-(5-hydroxybenzofuran-2-yl)acetate

Methyl 2-(5-hydroxybenzofuran-2-yl)acetate

Cat. No.: B11896161
M. Wt: 206.19 g/mol
InChI Key: ZBMLDVAZENKEIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxybenzofuran-2-yl)acetate typically involves the esterification of 2-(5-hydroxybenzofuran-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxybenzofuran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-hydroxybenzofuran-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxybenzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-hydroxybenzofuran-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and ester functionality make it a versatile intermediate for further chemical modifications .

Biological Activity

Methyl 2-(5-hydroxybenzofuran-2-yl)acetate is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, related research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a benzofuran ring with a hydroxyl group at the 5-position and an acetate moiety. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of approximately 220.22 g/mol. The presence of the hydroxyl group significantly influences its chemical reactivity and biological interactions, enhancing its potential utility in pharmaceutical applications.

Mechanisms of Biological Activity

Research has indicated that this compound may exhibit several biological activities, primarily through its interaction with specific enzymes and receptors:

  • Inhibition of 5-Lipoxygenase : Similar compounds have been shown to inhibit the mammalian 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes. This inhibition can potentially mitigate inflammatory responses associated with conditions like asthma and allergic reactions .
  • Antiproliferative Effects : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC₅₀ values indicating significant inhibition of cell proliferation, particularly in tumor cells .
  • Tyrosinase Inhibition : The compound's structure suggests potential activity as a tyrosinase inhibitor, which is relevant for cosmetic applications aimed at reducing melanin production. Inhibitors of tyrosinase are sought after for their ability to manage skin pigmentation disorders .

Inhibition Studies

A study focusing on the enzyme inhibitory kinetics revealed that some benzofuran derivatives possess significant inhibitory effects against tyrosinase, with certain analogs exhibiting IC₅₀ values comparable to standard inhibitors like kojic acid. These findings suggest that this compound could be developed further for therapeutic uses in dermatological applications .

Anticancer Activity

The antiproliferative activity of related benzofuran compounds has been documented extensively. For example, compounds derived from similar scaffolds have demonstrated selective action on the G₂-M phase of the cell cycle in cancer cells, leading to increased apoptosis rates. This mechanism highlights the potential for this compound as a lead compound in anticancer drug development .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(6-hydroxybenzofuran-3-yl)acetateHydroxyl group at 6-positionDifferent reactivity; potential anti-inflammatory effects
Methyl 2-(7-methoxybenzofuran-3-yl)acetateMethoxy group instead of hydroxylPotentially different biological activity; may enhance lipophilicity
Methyl 2-(benzofuran-3-yl)acetateLacks hydroxyl groupMay exhibit different chemical properties; reduced biological activity

The unique positioning of the hydroxyl group in this compound is critical for its selective interactions with biological targets compared to other derivatives.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-(5-hydroxy-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H10O4/c1-14-11(13)6-9-5-7-4-8(12)2-3-10(7)15-9/h2-5,12H,6H2,1H3

InChI Key

ZBMLDVAZENKEIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(O1)C=CC(=C2)O

Origin of Product

United States

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